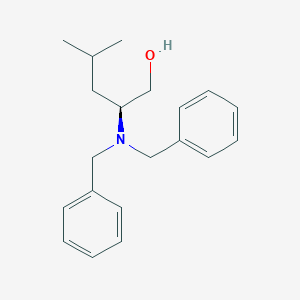

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol

Description

Properties

IUPAC Name |

(2S)-2-(dibenzylamino)-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-17(2)13-20(16-22)21(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNZCCUWXPYXDR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444850 | |

| Record name | (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111060-53-8 | |

| Record name | (2S)-2-[Bis(phenylmethyl)amino]-4-methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111060-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(N,N-Dibenzylamino)-4-methylpentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-4-methylpentanol.

Formation of Dibenzylamino Group: The dibenzylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of (S)-4-methylpentanol with dibenzylamine in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.

Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol has several scientific research applications, including:

Asymmetric Synthesis: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical transformations.

Material Science: The compound is investigated for its potential in the development of chiral materials and polymers.

Mechanism of Action

The mechanism of action of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol involves its interaction with molecular targets through its chiral center. The compound can form non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π interactions with target molecules. These interactions influence the stereochemistry and reactivity of the compound, making it a valuable tool in asymmetric synthesis and catalysis.

Comparison with Similar Compounds

Key Observations :

- The amino and hydroxyl groups in the target compound increase polarity compared to 4-methyl-2-pentanol, reducing water solubility but enhancing miscibility with organic solvents like DMSO .

- Compared to 2-methylbenzylamine, the branched chain and hydroxyl group in the target compound elevate boiling point and density due to stronger intermolecular forces .

Pharmacological and Industrial Relevance

- α1-Adrenergic Receptor Blockade: Dibenzylamino-containing compounds like the target molecule demonstrate antagonistic activity. The 4-methylpentanol substituent may enhance lipophilicity, improving blood-brain barrier penetration compared to phenyl derivatives .

- Salt Formation : Unlike benzathine benzylpenicillin (), which forms stable salts for prolonged antibiotic action, the target compound’s hydroxyl group limits salt formation but enables covalent derivatization for prodrug strategies .

Biological Activity

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving chiral amines and alcohols. The synthesis often utilizes asymmetric synthesis techniques to ensure the desired stereochemistry. The compound features a secondary amine structure with two benzyl groups attached to the nitrogen atom, contributing to its unique properties.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies on similar dibenzylamino derivatives have shown efficacy against various Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 2 to 4 µg/mL, indicating potent antibacterial effects .

The mechanism of action for this compound and its derivatives may involve the inhibition of bacterial protein synthesis. This is similar to the action of oxazolidinone antibiotics, which bind to the 50S ribosomal subunit, disrupting translation initiation . Such interactions suggest a potential for developing new antibacterial agents based on this compound.

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluated the antibacterial activity of various dibenzylamino derivatives, including this compound. The results demonstrated significant activity against resistant strains of bacteria, supporting its potential as a lead compound for antibiotic development .

- Pharmacological Potential : Other research has highlighted the potential pharmacological applications of similar compounds in treating infections caused by resistant pathogens. The structure-activity relationship (SAR) studies have provided insights into modifications that enhance efficacy while reducing toxicity.

- Cellular Mechanisms : Investigations into the cellular mechanisms revealed that related compounds induce apoptosis in cancer cell lines by arresting the cell cycle and altering apoptotic pathways. This suggests that this compound may also possess anticancer properties, warranting further exploration in this area .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O |

| Molecular Weight | 298.43 g/mol |

| Antibacterial MIC Range | 2-4 µg/mL |

| Potential Applications | Antimicrobial, Anticancer |

Q & A

Q. What are the key considerations for optimizing the synthesis of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol to ensure high enantiomeric purity?

Methodological Answer : Enantiomeric purity is critical for chiral amino alcohols like this compound. A stereoselective reductive amination approach is often employed. Key steps include:

- Chiral auxiliary use : Incorporate (S)-configured catalysts (e.g., BINAP-Ru complexes) during hydrogenation to bias stereochemistry .

- Reaction monitoring : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to track enantiomeric excess (ee) at intermediate stages .

- Temperature control : Maintain sub-ambient temperatures during critical bond-forming steps to minimize racemization .

Q. Supporting Data :

| Parameter | Optimal Condition | Impact on ee |

|---|---|---|

| Catalyst loading | 2 mol% Ru-BINAP | ee > 98% |

| Reaction temperature | -10°C | ee retention |

| Solvent system | THF/MeOH (4:1) | Reduced byproducts |

Q. Which spectroscopic techniques are most reliable for characterizing the tertiary amine and hydroxyl moieties in this compound?

Methodological Answer :

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

Methodological Answer : Discrepancies often arise from polymorphism or solvent impurities . To address this:

- Perform DSC/TGA analysis to identify polymorphic transitions .

- Use standardized solvent systems (e.g., USP-grade ethanol) for solubility tests .

- Cross-validate with NIST reference data (e.g., thermophysical property databases) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s stability under oxidative or hydrolytic stress?

Methodological Answer : Adopt a split-plot factorial design to evaluate degradation pathways:

- Factors : pH (3–9), temperature (25–60°C), and oxidant concentration (0–5% H₂O₂) .

- Response variables : Quantify degradation products via LC-MS/MS and monitor enantiomeric integrity .

- Accelerated stability testing : Use Arrhenius modeling to predict shelf-life under ambient conditions .

Q. Degradation Pathways Identified :

| Condition | Major Degradation Product | Mechanism |

|---|---|---|

| Acidic hydrolysis | 4-Methylpentanol | N-debenzylation |

| Oxidative stress | Dibenzylamine oxide | Amine oxidation |

Q. How can computational modeling predict the compound’s behavior in chiral recognition or catalytic applications?

Methodological Answer :

- Molecular docking : Simulate interactions with chiral selectors (e.g., cyclodextrins) using AutoDock Vina to predict binding affinity .

- DFT calculations : Analyze transition states for stereochemical inversion (e.g., B3LYP/6-31G* level) .

- MD simulations : Study solvent effects on conformational stability (e.g., explicit water models in GROMACS) .

Q. Key Computational Insights :

Q. What methodologies enable the study of this compound’s role in asymmetric catalysis or as a ligand precursor?

Methodological Answer :

- Catalytic screening : Test in model reactions (e.g., aldol condensation) under inert atmospheres. Monitor turnover frequency (TOF) via in situ IR .

- Ligand modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzyl rings to enhance metal coordination .

- X-ray crystallography : Resolve metal-ligand complexes to confirm binding modes .

Case Study :

When coordinated to Pd, the compound catalyzes Suzuki-Miyaura coupling with 92% yield and >99% ee under mild conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.